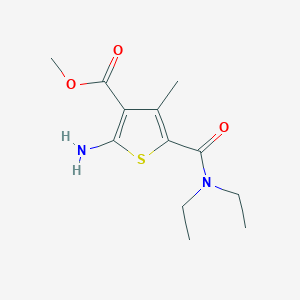
2-(2-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide” is a complex organic molecule. It likely contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The molecule also likely contains a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and an amine (NH2) linked to the same carbon atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzamides (which this compound is a derivative of) can be synthesized through direct condensation of carboxylic acids and amines . This process can be facilitated by various catalysts and conducted under ultrasonic irradiation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of organic compounds like this one might include solubility in organic solvents, melting and boiling points, and reactivity with various chemical reagents .Wissenschaftliche Forschungsanwendungen
Structural and Conformational Analysis
A study on similar compounds, such as 3,7-dimethyl-9-[(N-substituted)-4-chlorobenzamido]-3,7-diazabicyclo[3.3.1]nonane-9-carboxamides, investigated their structural and conformational aspects using spectroscopy and molecular modeling techniques. This research contributes to understanding the physical and chemical properties of such compounds (Fernández et al., 1995).
Anticancer Activity
Compounds structurally related to 2-(2-chlorobenzamido)-N,4,5-trimethylthiophene-3-carboxamide have been explored for their anticancer activities. For example, certain carboxamide derivatives have shown promising results in in vitro studies against various cancer cell lines, providing a foundation for further exploration in cancer treatment (Cheng et al., 2020).
Synthesis and Chemical Properties
The synthesis and chemical behavior of related compounds, such as various carboxamides, have been a subject of research, providing insights into the methods and reactions involved in producing these types of chemicals. This information is crucial for developing new pharmaceuticals and other applications (Stevens et al., 1984).
Solvatochromism and Fluorescence Studies
Research on similar carboxamides has delved into the effects of solvents on their absorption and fluorescence spectra. These studies are significant for understanding the photophysical properties of these compounds, which can have implications in fields like material science and bioimaging (Patil et al., 2011).
Bioreductive Cytotoxicity and Radiosensitization
Certain nitrothiophene carboxamides have been evaluated for their potential as bioreductively activated cytotoxins and radiosensitizers. This research is important for developing new therapeutic strategies in cancer treatment, especially in targeting hypoxic tumor cells (Threadgill et al., 1991).
Antimicrobial and Anti-inflammatory Activities
Some derivatives of similar compounds have shown promising results in antimicrobial and anti-inflammatory activities. This highlights the potential of these compounds in developing new treatments for infectious diseases and inflammatory conditions (Kumar et al., 2008).
Eigenschaften
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-8-9(2)21-15(12(8)14(20)17-3)18-13(19)10-6-4-5-7-11(10)16/h4-7H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMUPVKVQPKYSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B2634826.png)




![5-(4-Chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2634835.png)
![{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride](/img/no-structure.png)
![N-butyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2634839.png)

